Cas no 862825-85-2 (2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide)

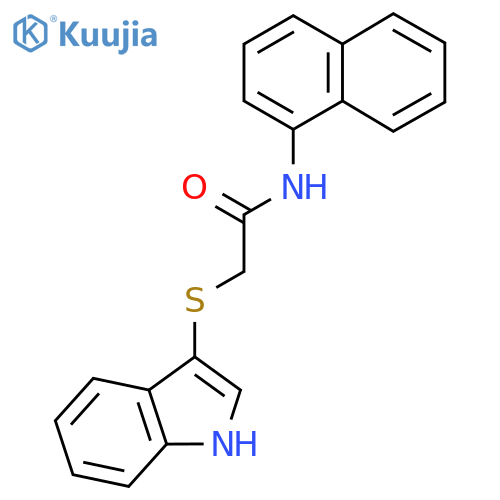

862825-85-2 structure

商品名:2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- SR-01000907336

- F0616-0350

- 862825-85-2

- 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

- 2-(1H-indol-3-ylsulfanyl)-N-naphthalen-1-ylacetamide

- AKOS024587849

- SR-01000907336-1

- 2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide

- Acetamide, 2-(1H-indol-3-ylthio)-N-1-naphthalenyl-

-

- インチ: 1S/C20H16N2OS/c23-20(13-24-19-12-21-17-10-4-3-9-16(17)19)22-18-11-5-7-14-6-1-2-8-15(14)18/h1-12,21H,13H2,(H,22,23)

- InChIKey: HWLROVQZSXEIDO-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1=CC=CC2C=CC=CC1=2)=O)C1=CNC2C=CC=CC=21

計算された属性

- せいみつぶんしりょう: 332.09833431g/mol

- どういたいしつりょう: 332.09833431g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.2Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0616-0350-10mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-3mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-100mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-2mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| A2B Chem LLC | BA72152-50mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 50mg |

$504.00 | 2024-04-19 | ||

| A2B Chem LLC | BA72152-100mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 100mg |

$697.00 | 2024-04-19 | ||

| Life Chemicals | F0616-0350-15mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-75mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-5mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0616-0350-4mg |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide |

862825-85-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

862825-85-2 (2-(1H-indol-3-ylsulfanyl)-N-(naphthalen-1-yl)acetamide) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量